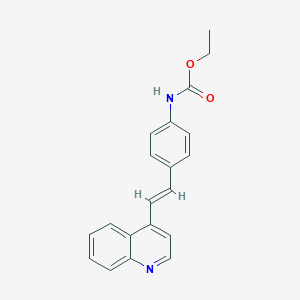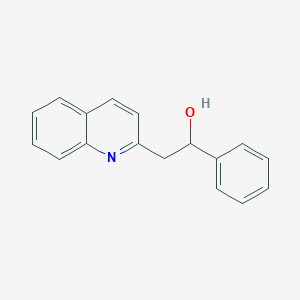![molecular formula C17H15N3O3S B271431 5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B271431.png)
5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for investigating biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide has been used in a variety of scientific research applications. One of the most promising areas of research involves the study of the compound's mechanism of action. This compound has been shown to interact with a variety of biological molecules, including enzymes and receptors, and has the potential to be used as a tool for investigating these interactions.
Wirkmechanismus
The mechanism of action of 5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide is not yet fully understood. However, it is believed that the compound interacts with specific biological molecules, such as enzymes and receptors, and may modulate their activity. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, the compound has been shown to modulate the activity of certain receptors, such as the GABA-A receptor, which is involved in the regulation of neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide in lab experiments is that it has been shown to have a high degree of selectivity for certain biological molecules. This makes it a useful tool for investigating specific biochemical and physiological processes. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which makes it difficult to interpret the results of experiments involving the compound.
Zukünftige Richtungen
There are many future directions for research involving 5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide. One area of research involves further elucidating the compound's mechanism of action. This could involve using the compound in combination with other biochemical and physiological tools, such as genetic manipulation and imaging techniques. Additionally, the compound could be used in the development of new therapies for a variety of diseases, such as Alzheimer's disease and epilepsy. Finally, the compound could be used in the development of new diagnostic tools for a variety of conditions, such as cancer and infectious diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in a variety of scientific research applications. While its mechanism of action is not yet fully understood, the compound has been shown to have a high degree of selectivity for certain biological molecules, which makes it a useful tool for investigating specific biochemical and physiological processes. Moving forward, there are many future directions for research involving this compound, including further elucidating its mechanism of action, developing new therapies, and creating new diagnostic tools.
Synthesemethoden
The synthesis method for 5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide involves several steps. The starting materials are 5-methoxy-2-methylindole and 2-furylmethyl bromide. These are reacted with sodium hydride and potassium carbonate to form the intermediate product, which is then reacted with thiosemicarbazide to form the final product.
Eigenschaften
Molekularformel |
C17H15N3O3S |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
5-[1-(furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C17H15N3O3S/c1-10-15(16-18-19-17(24)23-16)13-8-11(21-2)5-6-14(13)20(10)9-12-4-3-7-22-12/h3-8H,9H2,1-2H3,(H,19,24) |
InChI-Schlüssel |
JRCQLOCVWMMGJW-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CC3=CC=CO3)C=CC(=C2)OC)C4=NNC(=S)O4 |
Kanonische SMILES |
CC1=C(C2=C(N1CC3=CC=CO3)C=CC(=C2)OC)C4=NNC(=S)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)

![2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)
![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)



![N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea](/img/structure/B271382.png)
![3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B271384.png)